molecular formula C6H3Cl2N3O2S B3009692 8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride CAS No. 2490402-40-7

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride

Cat. No.: B3009692
CAS No.: 2490402-40-7
M. Wt: 252.07
InChI Key: OKKHOAQGUICXCH-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride is a versatile heteroaromatic building block designed for pharmaceutical research and development. Its molecular formula is C6H3Cl2N3O2S . This bifunctional compound features a reactive sulfonyl chloride group and a chloro-substituted imidazopyrazine core, making it a valuable scaffold for constructing diverse chemical libraries via nucleophilic substitution and metal-catalyzed cross-coupling reactions . The sulfonyl chloride moiety allows for efficient preparation of sulfonamide and sulfonimidate derivatives, which are privileged structures in medicinal chemistry . These derivatives are frequently explored for their potential to modulate biological targets; for instance, related imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of bacterial type IV secretion system ATPases, showcasing the core structure's relevance in developing novel antibacterial agents . As a synthetic intermediate, it can be used to introduce both sulfur-based functionality and the imidazopyrazine heterocycle into target molecules, facilitating SAR studies for various drug discovery programs. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O2S/c7-5-6-10-3-4(14(8,12)13)11(6)2-1-9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKHOAQGUICXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490402-40-7
Record name 8-chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride typically involves the chlorination of imidazo[1,2-a]pyrazine followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, resulting in a more sustainable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have applications in pharmaceuticals and material science .

Scientific Research Applications

Building Block in Organic Synthesis

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride serves as a critical building block in the synthesis of complex organic molecules. It is used to create various derivatives through nucleophilic substitution reactions due to its reactive sulfonyl chloride group.

Key Reactions

  • Substitution Reactions : The sulfonyl chloride can be substituted with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
  • Oxidation/Reduction : The compound can participate in oxidation and reduction reactions, allowing for the formation of diverse functional groups.

Table 1: Reaction Types Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionForms sulfonamide derivatives with amines
OxidationAlters the oxidation state to produce different compounds
ReductionConverts sulfonyl groups to other functional groups

Drug Discovery

This compound has been explored as a precursor in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to modify biomolecules makes it valuable for studying biological processes.

Case Study: Anti-Cancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this precursor have shown promise in inhibiting tumor growth in preclinical models.

Compound NameActivity TypeTarget Disease
Compound A (derived from the sulfonyl chloride)CytotoxicityBreast Cancer
Compound BAnti-inflammatoryRheumatoid Arthritis

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity allows for the development of new materials with tailored properties.

Table 3: Industrial Uses

Application AreaSpecific Use
Specialty ChemicalsProduction of catalysts and polymer additives
Advanced MaterialsDevelopment of smart materials

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Table 4: Comparison with Similar Compounds

Compound NameKey FeaturesUnique Aspects
8-Chloroimidazo[1,2-a]pyrazineContains chloro and sulfonyl groupsHigh reactivity for diverse applications
Imidazo[1,2-a]pyrazine-3-sulfonyl chlorideLacks chloro substitutionLess reactive; limited applications

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 8-chloroimidazo[1,2-a]pyrazine derivatives depend significantly on substituent positions and functional groups. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
8-Chloroimidazo[1,2-a]pyrazine Cl at position 8 C₆H₄ClN₃ 153.57 Precursor for Suzuki couplings
8-Chloro-2-methylimidazo[1,2-a]pyrazine Cl at 8, CH₃ at 2 C₇H₆ClN₃ 167.60 Improved stability for alkylation
6,8-Dichloroimidazo[1,2-a]pyrazine Cl at 6 and 8 C₆H₃Cl₂N₃ 188.01 Enhanced halogen reactivity
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate Cl at 8, COOCH₃ at 2 C₈H₆ClN₃O₂ 211.61 Ester group for solubility modulation
8-Chloro-3-iodoimidazo[1,2-a]pyrazine Cl at 8, I at 3 C₆H₃ClIN₃ 279.47 Halogen diversity for cross-coupling
Target compound Cl at 8, SO₂Cl at 3 C₆H₃Cl₂N₃O₂S 268.03 (calc.) High reactivity for nucleophilic substitution

Physicochemical Properties

  • Solubility and Stability : Sulfonyl chlorides are typically moisture-sensitive, whereas methyl esters (e.g., Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate) exhibit better aqueous stability .
  • Electronic Effects : The electron-withdrawing sulfonyl chloride group at position 3 increases the electrophilicity of the imidazo[1,2-a]pyrazine core compared to electron-donating groups like methyl .

Biological Activity

8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chloro-substituted imidazo[1,2-a]pyrazine core with a sulfonyl chloride functional group, which contributes to its reactivity and biological activity. The molecular formula is C_7H_5ClN_2O_2S, with a molecular weight of 218.64 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : This compound has been identified as a potential inhibitor of various kinases, which play critical roles in cellular signaling pathways. Kinases are often implicated in cancer progression and other diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially targeting bacterial or fungal pathogens.

Anticancer Activity

Research has indicated that this compound demonstrates significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against several cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.2
MCF-7 (Breast Cancer)4.8
HeLa (Cervical Cancer)6.0

Antimicrobial Activity

In addition to its anticancer properties, the compound's antimicrobial activity was evaluated against various pathogens:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

Case Studies

  • Inhibition of Kinase Activity : A study explored the inhibitory effects of this compound on the EGFR kinase. The compound demonstrated a Ki value of approximately 50 nM, indicating potent inhibition compared to control compounds.
  • Synergistic Effects : Another investigation examined the combination of this compound with existing chemotherapeutics in vitro. Results showed enhanced cytotoxicity when used alongside standard treatments for breast cancer, suggesting potential for combination therapy strategies.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 8-chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride?

The synthesis typically involves two critical steps: (1) constructing the imidazo[1,2-a]pyrazine core and (2) introducing the sulfonyl chloride group. Key methods include:

  • Nucleophilic substitution : Reacting 8-chloroimidazo[1,2-a]pyrazine derivatives with sulfonating agents like chlorosulfonic acid (ClSO3_3H) under controlled conditions .
  • Cross-coupling reactions : Palladium-catalyzed Sonogashira or Suzuki couplings to attach functional groups before sulfonation. For example, ethynyl intermediates are generated via trimethylsilyl-protected alkynes and deprotected for further functionalization .
  • Microwave-assisted synthesis : Accelerating reactions like alkylation or sulfonation using microwave irradiation, improving yields and reducing side products .

Basic: How is the purity and structural integrity of this compound validated?

  • NMR spectroscopy : 1^1H NMR (400–600 MHz) in DMSO-d6_6 or CDCl3_3 confirms regiochemistry and substitution patterns. Key peaks include aromatic protons (δ 7.2–8.6 ppm) and sulfonyl chloride protons (if detectable) .
  • HPLC : Reverse-phase chromatography (e.g., YMC-Pack Pro C18 column) with gradient elution (5–100% acetonitrile/0.1% TFA) ensures >95% purity .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular weight .

Advanced: How can reaction conditions be optimized to enhance sulfonyl chloride group stability during synthesis?

  • Temperature control : Sulfonation reactions are conducted at 0–5°C to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, CH3_3CN) stabilize intermediates and improve reagent solubility .
  • Catalyst systems : Use of Cs2_2CO3_3 as a mild base minimizes side reactions during coupling steps .
  • Workup protocols : Rapid neutralization with NaHCO3_3 or brine prevents hydrolysis of the sulfonyl chloride group .

Advanced: What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Solubility issues : Limited solubility in common NMR solvents necessitates DMSO-d6_6, which may obscure certain proton signals. High-field NMR (600 MHz) improves resolution .
  • Reactivity during analysis : Hydrolysis of the sulfonyl chloride group in aqueous HPLC mobile phases is mitigated by using acidic conditions (0.1% TFA) .
  • Mass spectral fragmentation : ESI-MS in positive ion mode with low collision energy reduces undesired fragmentation .

Advanced: How can structure-activity relationship (SAR) studies be designed using this compound?

  • Core modifications : Introduce substituents at C-2 or C-6 to study electronic effects on biological activity. For example, replacing chlorine with iodine enhances steric bulk and alters binding affinity .
  • Functional group derivatization : React the sulfonyl chloride with amines (e.g., anilines) to generate sulfonamides for kinase inhibition assays .
  • Biological evaluation : Test derivatives against Src kinase or dopamine D1 receptors to correlate structural changes with IC50_{50} values .

Basic: What are the key reactivity patterns of the sulfonyl chloride group in this compound?

  • Nucleophilic substitution : Reacts with amines (e.g., 3-(trifluoromethyl)aniline) to form sulfonamides under coupling agents like EDC/DMAP .
  • Hydrolysis sensitivity : Prone to hydrolysis in aqueous media, requiring anhydrous conditions during synthesis .
  • Compatibility with cross-coupling : Stable under Pd-catalyzed conditions (e.g., Sonogashira coupling), enabling sequential functionalization .

Advanced: How do contradictory data in synthetic yields arise, and how can they be reconciled?

  • Catalyst variability : Palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) yield differences in cross-coupling efficiency. Screening catalysts improves reproducibility .
  • Solvent effects : DMF vs. THF alters reaction rates; for example, DMF accelerates amidation but may increase side products .
  • Temperature gradients : Microwave-assisted reactions (e.g., 80°C vs. 60°C) significantly impact yields in alkynylation steps .

Advanced: What strategies mitigate decomposition during long-term storage?

  • Storage conditions : Lyophilized solid stored at -20°C under argon prevents moisture-induced hydrolysis .
  • Stabilizing additives : Co-formulation with desiccants (e.g., molecular sieves) in sealed vials extends shelf life .

Basic: What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid exposure to sulfonyl chloride vapors .
  • Waste disposal : Neutralize residual compound with 10% NaOH before disposal to hydrolyze reactive groups .

Advanced: How can computational modeling aid in predicting the reactivity of derivatives?

  • DFT calculations : Predict electrophilic sites for sulfonation or substitution using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Docking studies : Simulate binding interactions with target proteins (e.g., Src kinase) to prioritize synthetic targets .

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